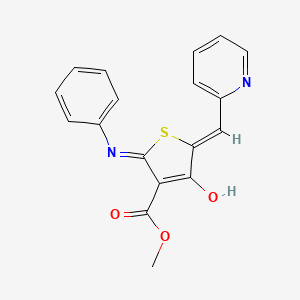![molecular formula C17H21NO3 B3726258 2-benzoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3726258.png)
2-benzoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
Descripción general
Descripción
2-benzoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BHDMH, and it is a member of the class of chalcone derivatives. BHDMH has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of BHDMH involves the modulation of various signaling pathways that are involved in cell growth, survival, and death. BHDMH has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival, and to activate the JNK signaling pathway, which is involved in cell death. BHDMH has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
BHDMH has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, the reduction of oxidative stress, the inhibition of inflammation, and the promotion of neuronal survival. BHDMH has also been shown to have antitumor, neuroprotective, and anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHDMH has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. BHDMH can also be easily synthesized using different methods. However, BHDMH has some limitations for lab experiments, including its poor solubility in water and its instability under certain conditions.
Direcciones Futuras
BHDMH has several potential future directions, including the development of new drugs based on BHDMH, the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, and the optimization of its synthesis method to improve its efficacy and stability. BHDMH can also be used as a lead compound to develop new derivatives with improved properties.
Aplicaciones Científicas De Investigación
BHDMH has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, BHDMH has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of cancer-related genes. In neuroscience, BHDMH has been shown to have neuroprotective effects by reducing oxidative stress, inhibiting inflammation, and promoting neuronal survival. In drug discovery, BHDMH has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
(2Z)-3-(2-hydroxyethylimino)-2-[hydroxy(phenyl)methylidene]-5,5-dimethylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-17(2)10-13(18-8-9-19)15(14(20)11-17)16(21)12-6-4-3-5-7-12/h3-7,19,21H,8-11H2,1-2H3/b16-15-,18-13? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSWRAPOXPLCGK-BXOYYEGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NCCO)C(=C(C2=CC=CC=C2)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NCCO)/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726183.png)
![ethyl 2-[(3-chlorophenyl)amino]-4-oxo-5-(3-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726191.png)

![3-({5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)benzoic acid](/img/structure/B3726216.png)
![2-[(2-chlorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B3726226.png)
![ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726230.png)
![2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3726231.png)

![N-(4-{2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]acetyl}phenyl)acetamide](/img/structure/B3726249.png)
![2-allyl-6-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B3726250.png)
![2-ethoxy-6-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B3726252.png)
![5-[(2-methyl-5-nitro-1H-indol-3-yl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3726253.png)
![2-bromo-4-({[3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B3726269.png)
![2-[1-(ethoxyamino)-2-phenylethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3726276.png)